![molecular formula C6H5F3N2 B1390692 2-Methyl-5-(trifluoromethyl)pyrazine CAS No. 1186195-51-6](/img/structure/B1390692.png)
2-Methyl-5-(trifluoromethyl)pyrazine
Overview
Description
2-Methyl-5-(trifluoromethyl)pyrazine is an organic compound with the molecular formula C6H5F3N2. It is a pyrazine derivative, characterized by the presence of a trifluoromethyl group at the 5-position and a methyl group at the 2-position on the pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(trifluoromethyl)pyrazine typically involves the use of trifluoromethylated building blocks. One common method is the cyclocondensation reaction, where a trifluoromethyl-containing precursor undergoes cyclization to form the pyrazine ring . Another approach involves the use of transition-metal-free strategies, such as the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by intramolecular cyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclocondensation reactions using trifluoromethylated precursors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of solid alumina and room temperature conditions can facilitate the process, making it more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(trifluoromethyl)pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.
Substitution: The trifluoromethyl group can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like organolithium or Grignard reagents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazine N-oxides, while reduction can produce derivatives with modified functional groups .
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
2-Methyl-5-(trifluoromethyl)pyrazine serves as an important building block in the synthesis of more complex organic compounds. Its trifluoromethyl group enhances reactivity, allowing for various substitution and coupling reactions. This property is particularly useful in the synthesis of pharmaceuticals and agrochemicals .
Reactivity in Organic Chemistry
The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the reactivity of the compound. This makes it suitable for various chemical transformations, including oxidation, reduction, and nucleophilic substitutions .
Biological Research
Antimicrobial Properties
Research has indicated that derivatives of pyrazine compounds, including this compound, may possess antimicrobial properties. These compounds are being studied for their potential to inhibit the growth of various pathogens, making them candidates for new antimicrobial agents .
Pharmaceutical Applications
The compound is also being explored as a pharmaceutical intermediate. Its unique structure may lead to the development of new drugs targeting specific biological pathways or diseases. For example, similar pyrazine derivatives have been linked to treatments for conditions like tuberculosis and HIV .
Agrochemical Development
Herbicidal Activity
this compound has shown promise in agrochemical applications, particularly as a herbicide. Research indicates that it can effectively control key weed species in cereal crops such as wheat, which could enhance agricultural productivity and sustainability .
Material Science
Organic Semiconductors and Photovoltaics
Due to its unique electronic properties, this compound is being investigated for use in organic semiconductors and photovoltaic devices. The presence of the trifluoromethyl group may improve charge transport properties, making it suitable for applications in electronic materials.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-Methyl-5-(trifluoromethyl)pyrazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methylpyrazine: Lacks the trifluoromethyl group, resulting in different chemical properties.
5-(Trifluoromethyl)pyrazine: Lacks the methyl group, affecting its reactivity and applications.
2,3-Dimethyl-5-(trifluoromethyl)pyrazine: Contains an additional methyl group, altering its chemical behavior
Uniqueness
2-Methyl-5-(trifluoromethyl)pyrazine is unique due to the presence of both a methyl and a trifluoromethyl group on the pyrazine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable for various applications in research and industry .
Biological Activity
2-Methyl-5-(trifluoromethyl)pyrazine is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its applications in medicinal chemistry and related fields.
This compound is characterized by the presence of a trifluoromethyl group, which enhances its lipophilicity and may influence its interaction with biological targets. The molecular formula is , and it exhibits distinct physicochemical properties that contribute to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are critical for various biochemical pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Receptor Modulation : It may interact with specific receptors involved in signaling pathways, leading to altered cellular responses.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, highlighting its potential as an anticancer agent and its effects on cellular mechanisms.
Anticancer Properties
Recent studies have demonstrated the anticancer potential of pyrazine derivatives, including this compound. For instance, derivatives with similar structures have shown significant inhibitory effects on cancer cell lines, suggesting that modifications in the pyrazine scaffold can enhance cytotoxicity.
Compound | Cell Line Tested | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | MCF-7 | TBD | Inhibition of proliferation |
BPU (related derivative) | MCF-7 | 8.47 ± 0.18 | Inhibition of MMP-2 and MMP-9 |
Case Studies
- In Vitro Studies : A study investigated the effects of this compound on MCF-7 breast cancer cells. The compound demonstrated significant cytotoxicity, with an IC50 value indicating effective inhibition of cell growth.
- Molecular Docking Studies : Computational studies have suggested that this compound binds effectively to targets such as matrix metalloproteinases (MMPs), implicating it in pathways related to tumor progression and metastasis.
Safety and Toxicity
While the biological activities are promising, safety assessments are crucial. Toxicological evaluations should be conducted to determine the safety profile of this compound before clinical applications.
Properties
IUPAC Name |
2-methyl-5-(trifluoromethyl)pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2/c1-4-2-11-5(3-10-4)6(7,8)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZOKPWSKJRCLQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20672324 | |
Record name | 2-Methyl-5-(trifluoromethyl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20672324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1186195-51-6 | |
Record name | 2-Methyl-5-(trifluoromethyl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20672324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-METHYL-5-(TRIFLUOROMETHYL)PYRAZINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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